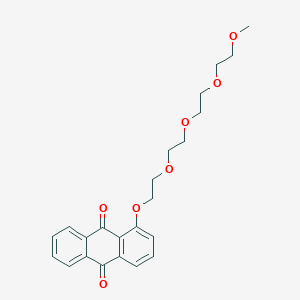
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is an organic compound that features an anthracene core substituted with a tetraoxatridecan-13-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,5,8,11-tetraoxatridecan-13-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetraoxatridecan-13-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and tetraoxatridecan-13-yloxy group. These interactions can affect various pathways, including electron transfer processes and molecular recognition events.
Comparación Con Compuestos Similares
- 2,5,8,11-Tetraoxatridecan-13-amine
- 2,5,8,11-Tetraoxatridecan-13-yl laurate
- 4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride
Uniqueness: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both an anthracene core and a tetraoxatridecan-13-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
104549-31-7 |
|---|---|
Fórmula molecular |
C23H26O7 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H26O7/c1-26-9-10-27-11-12-28-13-14-29-15-16-30-20-8-4-7-19-21(20)23(25)18-6-3-2-5-17(18)22(19)24/h2-8H,9-16H2,1H3 |
Clave InChI |
ZKLLKVHVASAOCF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



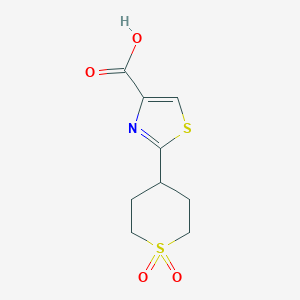
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
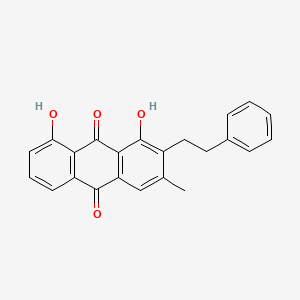


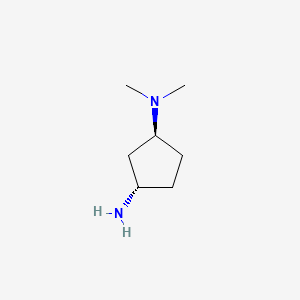

![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
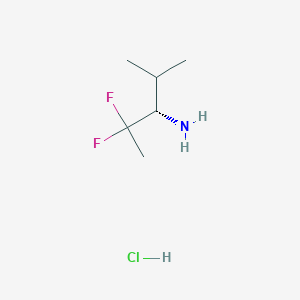
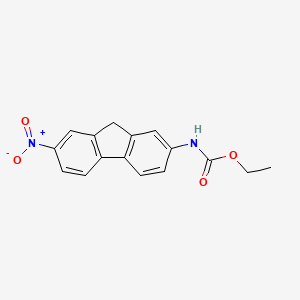
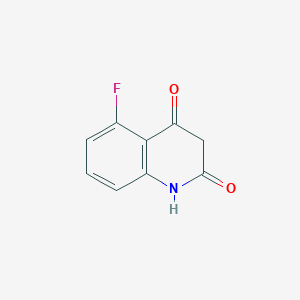
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
